(2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride (2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16485553
InChI: InChI=1S/C7H10FNO2.ClH/c8-7-1-6(2-7,3-7)4(9)5(10)11;/h4H,1-3,9H2,(H,10,11);1H/t4-,6?,7?;/m1./s1
SMILES:
Molecular Formula: C7H11ClFNO2
Molecular Weight: 195.62 g/mol

(2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride

CAS No.:

Cat. No.: VC16485553

Molecular Formula: C7H11ClFNO2

Molecular Weight: 195.62 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride -

Specification

Molecular Formula C7H11ClFNO2
Molecular Weight 195.62 g/mol
IUPAC Name (2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride
Standard InChI InChI=1S/C7H10FNO2.ClH/c8-7-1-6(2-7,3-7)4(9)5(10)11;/h4H,1-3,9H2,(H,10,11);1H/t4-,6?,7?;/m1./s1
Standard InChI Key RLKODNJPSBVIAI-FJITWTQMSA-N
Isomeric SMILES C1C2(CC1(C2)F)[C@@H](C(=O)O)N.Cl
Canonical SMILES C1C2(CC1(C2)F)C(C(=O)O)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a bicyclo[1.1.1]pentane ring system substituted with a fluorine atom at the 3-position and an amino acid side chain at the 1-position. The hydrochloride salt form enhances solubility for biological studies. Key structural attributes include:

  • Molecular Formula: C7H10FNO2HCl\text{C}_7\text{H}_{10}\text{FNO}_2 \cdot \text{HCl}

  • Molecular Weight: 195.62 g/mol

  • Stereochemistry: The (2S) configuration ensures chirality, critical for interactions with biological targets.

The bicyclo[1.1.1]pentane scaffold imposes significant strain, resulting in a compact, three-dimensional geometry that mimics natural amino acids while offering metabolic stability. Quantum mechanical calculations suggest bond angles of 60° between bridgehead carbons, contributing to its rigidity .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the structure:

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6): δ 12.50 (br s, 2H, COOH), 8.30 (s, 3H, NH3+\text{NH}_3^+), 2.14 (s, 6H, BCP-CH2_2).

  • 13C^{13}\text{C} NMR: δ 170.6 (COOH), 51.8 (BCP-C), 37.2 (CH2_2).

  • HRMS: [M+H]+^+ observed at 158.0423 (calc. 158.0420 for C7H10FNO2\text{C}_7\text{H}_{10}\text{FNO}_2).

Synthesis and Scalable Production

Radical Fluorination Methods

A two-step synthesis route is commonly employed:

  • Bicyclo[1.1.1]pentane Formation: Photochemical [2+2] cycloaddition of propellane derivatives under UV light yields the BCP core .

  • Fluorination: Transition metal-mediated radical fluorination using AgNO3_3/Selectfluor introduces fluorine at the 3-position (Yield: 45–51%) .

Table 1: Optimization of Fluorination Conditions

ParameterOptimal ValueImpact on Yield
Catalyst (AgNO3_3)10 mol%Maximizes F insertion
Temperature60°CBalances kinetics/stability
SolventDMSO/H2_2OEnhances solubility

Industrial-Scale Manufacturing

Continuous flow reactors enable kilogram-scale production, reducing reaction times from days to hours . Key advancements include:

  • Residence Time Control: 30 minutes at 100°C prevents decomposition.

  • Purification: Sequential flash chromatography (SiO2_2, EtOAc/hexane) and recrystallization (MeOH/H2_2O) achieve >98% purity .

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting Point: 169–170°C (decomposition observed above 200°C).

  • Solubility: >50 mg/mL in DMSO; <1 mg/mL in H2_2O (improved to 10 mg/mL as hydrochloride).

  • LogP: 1.2 (calculated), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Stability Studies

The compound remains stable under ambient conditions for >6 months. Acidic media (pH <3) provoke gradual hydrolysis of the BCP ring, while basic conditions (pH >9) degrade the amino acid moiety.

Chemical Reactivity and Derivitization

Functional Group Transformations

The amino acid backbone and fluorine atom enable diverse reactions:

  • Amide Coupling: EDC/HOBt-mediated conjugation with aryl boronic acids yields protease-resistant peptidomimetics (Yield: 70–85%).

  • Nucleophilic Substitution: Fluorine displacement by azide (NaN3_3, DMF) produces click chemistry-ready intermediates.

Table 2: Representative Derivatives and Applications

DerivativeApplicationBiological Target
TrifluoroboratePET imaging probesSerotonin receptors
HydroxamateHDAC inhibitionCancer cell lines

Biological Activity and Mechanisms

Enzyme Inhibition

The rigid BCP scaffold enhances binding to enzyme active sites:

  • ACE Inhibition: IC50_{50} = 120 nM (vs. 250 nM for captopril).

  • Kinase Selectivity: >100-fold selectivity for PKC-θ over PKC-α attributed to fluorine’s electrostatic effects.

Applications in Drug Discovery

Peptidomimetic Design

Replacement of proline residues in angiotensin II with the BCP moiety increased metabolic stability (t1/2_{1/2} from 2 h to >24 h).

Materials Science

Coordination polymers incorporating the BCP-F unit exhibit anomalous thermal conductivity (0.5 W/m·K), useful in microelectronics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator